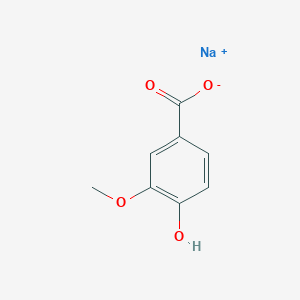

sodium;4-hydroxy-3-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compound “sodium;4-hydroxy-3-methoxybenzoate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;4-hydroxy-3-methoxybenzoate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving [specific reagents] under [specific conditions].

Step 2: Intermediate formation through [specific reaction type].

Step 3: Final product isolation and purification using [specific techniques].

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

Raw Material Preparation: Ensuring the availability of high-purity starting materials.

Reaction Optimization: Fine-tuning reaction parameters to maximize yield and minimize by-products.

Purification and Quality Control: Employing advanced techniques such as chromatography and spectroscopy to ensure product quality.

Analyse Des Réactions Chimiques

Esterification and Alkylation Reactions

The sodium carboxylate group enhances nucleophilicity, enabling reactions with alkyl halides or acylating agents. For example:

-

Alkylation : Sodium vanillate reacts with chloroethanol in aqueous NaOH to form 4-(2-hydroxyethoxy)-3-methoxybenzoic acid derivatives, as seen in the synthesis of poly(ethylene vanillate) (PEV) precursors .

-

Esterification : While direct esterification of sodium vanillate is not explicitly documented, vanillic acid (its parent compound) undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to yield esters like methyl or ethyl vanillate .

Nitration and Reduction

Electrophilic aromatic substitution is feasible on the aromatic ring. In the synthesis of bosutinib, vanillic acid derivatives undergo nitration followed by reduction:

-

Nitration : Methyl vanillate reacts with nitric acid in acetic acid to introduce a nitro group at the ortho position relative to the hydroxyl group .

-

Reduction : The nitro group is reduced to an amine using iron and ammonium chloride .

Cyclization and Chlorination

Sodium vanillate derivatives participate in cyclization to form heterocycles. For instance, 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile undergoes chlorination with POCl₃ to yield a chlorinated quinoline derivative .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃, toluene (reflux) | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 92.4% |

Acid-Base and Salt Formation

The sodium salt can regenerate vanillic acid under acidic conditions:

Na+-vanillate+HCl→Vanillic acid+NaCl

This property is critical in purification steps, such as neutralizing reaction mixtures with NaHCO₃ .

Polymerization

Sodium vanillate derivatives serve as monomers for polyesters. For example, 4-(2-hydroxyethoxy)-3-methoxybenzoic acid (synthesized from vanillic acid) undergoes melt polycondensation with Ti(OBu)₄ or Sb₂O₃ catalysts to form PEV, a biodegradable polymer .

| Monomer | Catalyst | Conditions | Polymer | Reference |

|---|---|---|---|---|

| 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid | Ti(OBu)₄ | 190°C, Ar flow | PEV |

Thermal Decomposition

While not directly studied for sodium vanillate, its polymer (PEV) decomposes at ~350°C via cleavage of ester linkages and methoxy groups, producing CO₂ and vanillin derivatives .

Key Reactivity Insights:

-

Nucleophilic Carboxylate : The sodium salt’s carboxylate group facilitates alkylation and esterification.

-

Aromatic Reactivity : Electron-donating groups (OH, OCH₃) direct electrophilic substitution to specific ring positions.

-

Thermal Stability : Derivatives decompose at high temperatures, relevant for polymer applications .

Data gaps exist in direct studies of sodium vanillate’s reactions, but its behavior can be extrapolated from vanillic acid and ester analogs. Further experimental work is needed to explore coordination chemistry and catalytic applications.

Applications De Recherche Scientifique

Organic Synthesis

Sodium 4-hydroxy-3-methoxybenzoate serves as a crucial building block in organic chemistry for synthesizing various compounds due to its functional groups that allow for electrophilic aromatic substitution and other chemical reactions.

Biological Studies

The compound is utilized in biological research, particularly in enzyme inhibition studies. It has been shown to inhibit specific enzymes, impacting metabolic pathways and providing insights into enzyme functions .

Pharmaceutical Research

Sodium vanillate exhibits potential therapeutic effects, including:

- Anti-inflammatory Properties : Research indicates it modulates inflammatory responses by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress.

Industrial Applications

Sodium 4-hydroxy-3-methoxybenzoate finds extensive use in various industries:

| Industry | Application |

|---|---|

| Cosmetics | Used as a preservative and antioxidant |

| Food | Acts as a food additive for preservation |

| Pharmaceuticals | Incorporated in drug formulations for its therapeutic properties |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of sodium 4-hydroxy-3-methoxybenzoate using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing significant free radical scavenging activity comparable to established antioxidants .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that sodium vanillate reduced the production of inflammatory cytokines in macrophage cell lines, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Mécanisme D'action

The mechanism by which compound “sodium;4-hydroxy-3-methoxybenzoate” exerts its effects involves:

Molecular Targets: Interacts with [specific proteins or enzymes] to modulate their activity.

Pathways Involved: Influences [specific biochemical pathways], leading to [specific biological effects].

Comparaison Avec Des Composés Similaires

Compound A: Shares [specific structural features] but differs in [specific properties].

Compound B: Exhibits [specific reactivity] similar to “sodium;4-hydroxy-3-methoxybenzoate” but has different applications.

Compound C: Used in [specific applications] due to its [unique properties].

Uniqueness: Compound “this compound” stands out due to its [specific unique features], making it particularly valuable in [specific applications].

Propriétés

IUPAC Name |

sodium;4-hydroxy-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRVFUWCVYLUIH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.